molecular formula C7H8BrNO B1651182 2-(3-Bromopyridin-2-YL)ethanol CAS No. 1240725-65-8

2-(3-Bromopyridin-2-YL)ethanol

Cat. No.: B1651182
CAS No.: 1240725-65-8
M. Wt: 202.05
InChI Key: BDJSNRLFNWEOMN-UHFFFAOYSA-N
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Description

2-(3-Bromopyridin-2-YL)ethanol is a chemical compound with the molecular formula C7H8BrNO. It is characterized by a bromine atom attached to the third position of a pyridine ring, which is further connected to an ethanol group at the second position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation Reaction: The compound can be synthesized through the halogenation of 2-ethanolpyridine using bromine in the presence of a suitable catalyst.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with a bromine source.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different derivatives.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different halides, alcohols, and amines.

Scientific Research Applications

2-(3-Bromopyridin-2-YL)ethanol is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

  • Biology: The compound is employed in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is used in the synthesis of pharmaceuticals and as a potential therapeutic agent.

  • Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Bromopyridin-2-YL)ethanol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

  • 2-(Pyridin-2-YL)ethanol: Lacks the bromine atom, resulting in different reactivity and applications.

  • 3-Bromo-2-pyridin-2-yl-1-propanol: Similar structure but with an additional carbon chain.

  • 2-(3-Chloropyridin-2-YL)ethanol: Similar to the bromine variant but with chlorine instead.

Uniqueness: 2-(3-Bromopyridin-2-YL)ethanol is unique due to its bromine atom, which imparts distinct chemical properties compared to its chlorinated or non-halogenated counterparts. This makes it particularly useful in specific chemical reactions and applications.

Properties

IUPAC Name

2-(3-bromopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4,10H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJSNRLFNWEOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312202
Record name 3-Bromo-2-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240725-65-8
Record name 3-Bromo-2-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240725-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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